molecular formula C21H21N3O3S2 B2595188 2-(benzylthio)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide CAS No. 921544-84-5

2-(benzylthio)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide

Cat. No.: B2595188
CAS No.: 921544-84-5
M. Wt: 427.54
InChI Key: KQBRAWMAFYEPGN-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzylthio group, an ethylsulfonyl-substituted pyridazine ring, and a phenylacetamide moiety

Preparation Methods

The synthesis of 2-(benzylthio)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the Benzylthio Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea, which is then hydrolyzed to yield benzylthiol.

    Synthesis of the Pyridazine Intermediate: The pyridazine ring is synthesized through a series of reactions starting from commercially available precursors. The ethylsulfonyl group is introduced via sulfonation reactions.

    Coupling Reaction: The final step involves the coupling of the benzylthio intermediate with the pyridazine intermediate under appropriate conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

2-(benzylthio)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylthio group, using reagents like sodium hydride (NaH) and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Pd/C), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(benzylthio)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with various biological molecules and pathways, which can provide insights into its potential biological activities.

Comparison with Similar Compounds

Similar compounds to 2-(benzylthio)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide include:

    2-(benzylthio)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide: This compound has a methylsulfonyl group instead of an ethylsulfonyl group, which may affect its solubility and reactivity.

    2-(benzylthio)-N-(4-(6-(propylsulfonyl)pyridazin-3-yl)phenyl)acetamide: This compound has a propylsulfonyl group, which may influence its biological activity and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-benzylsulfanyl-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-2-29(26,27)21-13-12-19(23-24-21)17-8-10-18(11-9-17)22-20(25)15-28-14-16-6-4-3-5-7-16/h3-13H,2,14-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBRAWMAFYEPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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